Cyclopropyl(oxan-3-yl)methanamine

Description

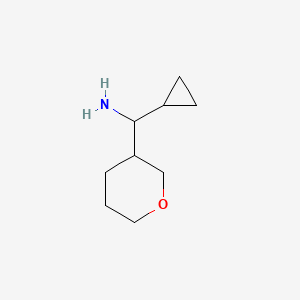

Cyclopropyl(oxan-3-yl)methanamine is a secondary amine featuring a cyclopropane ring bonded to a methanamine group, which is further substituted with an oxan-3-yl (tetrahydropyran-3-yl) moiety. Key structural features include:

- Cyclopropane ring: Imparts steric strain and conformational rigidity.

- Oxan-3-yl group: A six-membered oxygen-containing heterocycle, likely enhancing solubility and hydrogen-bonding capacity compared to aromatic substituents.

- Methanamine backbone: Provides a primary amine functional group for reactivity or biological targeting.

Properties

IUPAC Name |

cyclopropyl(oxan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(7-3-4-7)8-2-1-5-11-6-8/h7-9H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQMXYVACLNHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropyl(oxan-3-yl)methanamine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with oxan-3-one under controlled conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial production methods for Cyclopropyl(oxan-3-yl)methanamine are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Chemical Reactions Analysis

Cyclopropyl(oxan-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into cyclopropyl(oxan-3-yl)methanol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl(oxan-3-yl)methanamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a chiral auxiliary reagent to facilitate the synthesis of enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and other biologically active molecules.

In biology and medicine, Cyclopropyl(oxan-3-yl)methanamine is used in the study of enzyme mechanisms and as a building block for the synthesis of potential drug candidates . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of Cyclopropyl(oxan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in the biological activity of the target, resulting in various physiological effects.

The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. the compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations :

- Substituent Position: The oxan group’s position (2- vs. Cyclopropyl(oxan-2-yl)methanamine (CID 84064330) has a distinct spatial arrangement compared to the hypothetical 3-yl isomer .

- Aromatic vs. Heterocyclic Substituents : Aromatic substituents (e.g., chlorophenyl) introduce lipophilicity and electron-withdrawing effects, whereas heterocycles like oxane or pyridine enhance polarity and solubility .

- Biological Activity : Fluorophenyl and methoxyphenyl analogs exhibit serotonin receptor selectivity, suggesting that the oxan group’s ether oxygen could modulate receptor binding differently .

Physical and Chemical Properties

Research Implications

- Drug Development : The oxan group’s polarity may improve blood-brain barrier penetration compared to lipophilic aromatic analogs, making it suitable for CNS-targeted therapies .

- Material Science : Cyclopropane’s rigidity and oxane’s solubility could be exploited in polymer or catalyst design.

- Safety Protocols : Handling guidelines for cyclopropylmethanamines should emphasize PPE and ventilation, especially for halogenated derivatives .

Biological Activity

Cyclopropyl(oxan-3-yl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant studies and data.

Chemical Structure and Properties

Cyclopropyl(oxan-3-yl)methanamine features a cyclopropyl group attached to an oxane (tetrahydrofuran) moiety, which contributes to its unique chemical reactivity and biological properties. The presence of an amine functional group allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of cyclopropyl(oxan-3-yl)methanamine primarily involves its role as a ligand that can bind to specific proteins or enzymes, modulating their activity. The exact mechanisms depend on the biological context, but key interactions include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that cyclopropyl(oxan-3-yl)methanamine exhibits several pharmacological effects:

- Neurotransmitter Modulation : Similar compounds have been noted for their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways critical for cancer cell proliferation.

Case Studies

- Study on Enzyme Inhibition : A study investigated the compound's effect on serine proteases, which are crucial in various physiological processes. Results indicated that cyclopropyl(oxan-3-yl)methanamine could inhibit specific serine proteases, leading to reduced activity in blood coagulation pathways.

- Neuropharmacological Assessment : Another research effort focused on the central nervous system effects of related compounds. Findings suggested that cyclopropyl(oxan-3-yl)methanamine could influence anxiety-like behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders.

Applications in Drug Development

Cyclopropyl(oxan-3-yl)methanamine serves as a valuable building block in the synthesis of more complex molecules aimed at developing new therapeutic agents. Its structural characteristics make it suitable for modifications that enhance its biological activity and selectivity towards specific targets.

Synthesis Pathways

The synthesis of cyclopropyl(oxan-3-yl)methanamine can be achieved through various chemical reactions, including:

- Chiral Auxiliary Reactions : Utilized to produce enantiomerically pure derivatives which are crucial for pharmaceutical applications.

- Functional Group Modifications : Allowing for the enhancement of its pharmacokinetic properties and stability.

Data Summary

The following table summarizes key findings related to the biological activity of cyclopropyl(oxan-3-yl)methanamine:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases affecting coagulation | |

| Neuropharmacological Effects | Potential anxiolytic effects observed in animal models | |

| Antitumor Activity | Inhibits tumor growth via modulation of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.